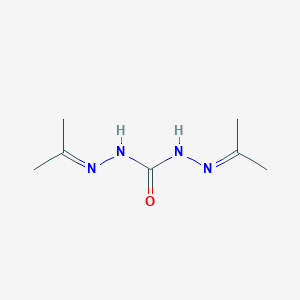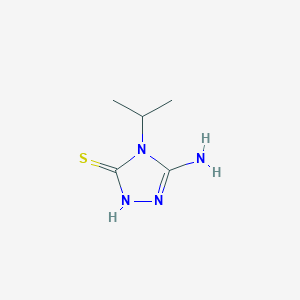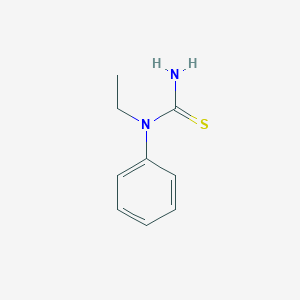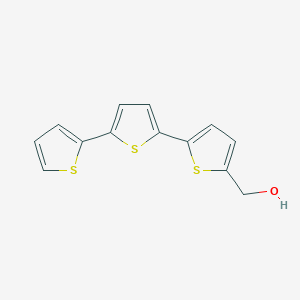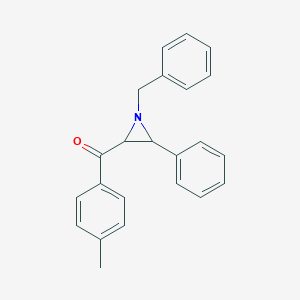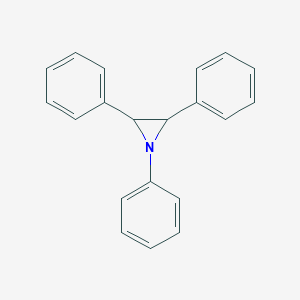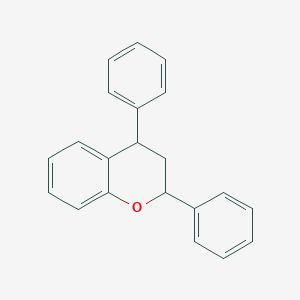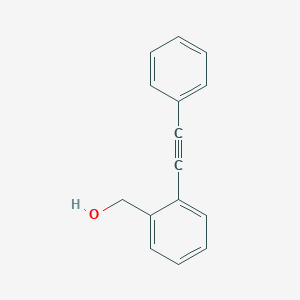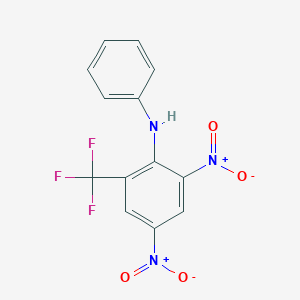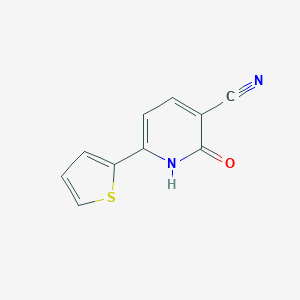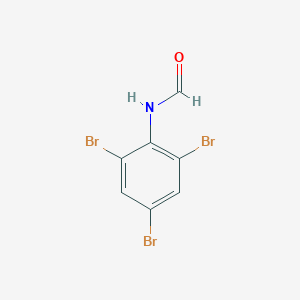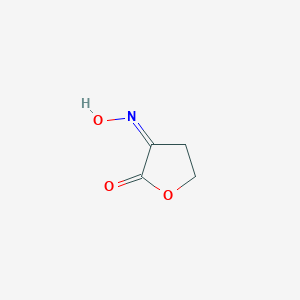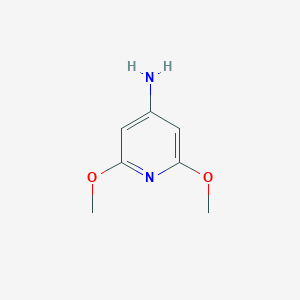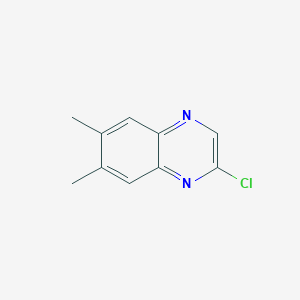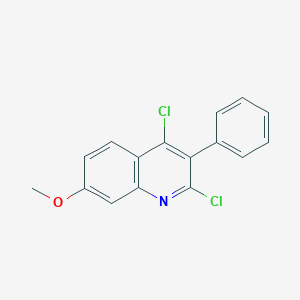
2,4-Dichloro-7-methoxy-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-methoxy-3-phenylquinoline (DMQ) is a synthetic organic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMQ has been extensively studied for its potential application in cancer treatment and other diseases.
Wirkmechanismus
2,4-Dichloro-7-methoxy-3-phenylquinoline exerts its inhibitory effect on protein kinase CK2 by binding to its ATP-binding site. This leads to the inhibition of CK2 activity, which results in the disruption of various cellular processes, including cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of various proteins, including p53, AKT, and ERK. This compound also induces the expression of the tumor suppressor protein p21, which plays a crucial role in cell cycle regulation. In addition, this compound has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-7-methoxy-3-phenylquinoline has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an excellent tool for studying the role of CK2 in various cellular processes. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound has some limitations. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. This compound also has poor solubility in water, which can make it challenging to use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for 2,4-Dichloro-7-methoxy-3-phenylquinoline research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of research is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. This compound has also been studied for its potential application in other diseases, such as parasitic infections and neurodegenerative disorders. Further research is needed to explore the full potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of protein kinase CK2, which has gained significant attention in scientific research due to its potential application in cancer treatment and other diseases. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the full potential of this compound in various disease areas.
Synthesemethoden
The synthesis of 2,4-Dichloro-7-methoxy-3-phenylquinoline involves the reaction of 2,4-dichloro-3-phenylquinoline with methanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound and hydrogen chloride as a byproduct. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-7-methoxy-3-phenylquinoline has gained significant attention in scientific research due to its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been studied for its anti-inflammatory, anti-viral, and anti-parasitic properties.
Eigenschaften
CAS-Nummer |
108832-16-2 |
|---|---|
Molekularformel |
C16H11Cl2NO |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
2,4-dichloro-7-methoxy-3-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-11-7-8-12-13(9-11)19-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
CFBPNDXUUDXHPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



